molecular formula C15H17N3O3S B2938164 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide CAS No. 898651-01-9

3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B2938164
CAS RN: 898651-01-9
M. Wt: 319.38
InChI Key: RDNXDKWGILYBIY-UHFFFAOYSA-N
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Description

3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide, also known as PSMP, is a chemical compound that has been widely used in scientific research. PSMP is a sulfonamide-based inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes.

Scientific Research Applications

Cross-Coupling Reactions

3-(Phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide and related compounds have been utilized in cross-coupling reactions to synthesize N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. These reactions, catalyzed by copper(I) iodide and 1,3-di(pyridin-2-yl)propane-1,3-dione, enable the coupling of 3-bromopyridine with various alkyl and aryl sulfonamides, yielding products with good to excellent yields. Such methodologies are crucial for constructing complex sulfonamide architectures relevant in pharmaceutical chemistry (Han, 2010).

Anticancer Activity

Sulfonamides containing the 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide motif have been synthesized and evaluated for their potential anticancer properties. A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides exhibited promising activity and selectivity toward various cancer cell lines, including leukemia, colon cancer, and melanoma. These findings underline the therapeutic potential of sulfonamide derivatives in cancer treatment (Szafrański & Sławiński, 2015).

Antibacterial Activity

Research on 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide derivatives has also extended to their antibacterial applications. Synthesized compounds demonstrated significant activity against key bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests the potential utility of these sulfonamide compounds in developing new antibiotics (Ajani et al., 2012).

Enzyme Inhibition

In the realm of enzymatic inhibition, derivatives of 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide have been explored for their ability to modulate various biological targets, including adenosine receptors. Such compounds have shown nanomolar affinity towards the A3 adenosine receptor subtype, indicating their potential as selective therapeutic agents (Baraldi et al., 2004).

Material Science

Moreover, in material science, these compounds have been investigated for their role in the synthesis of novel materials, including magnetically separable nanoparticles. These materials have applications in catalysis and environmental remediation, showcasing the versatility of 3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide derivatives in both biological and material sciences (Zhang et al., 2016).

properties

IUPAC Name

3-(benzenesulfonamido)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-15(17-12-13-5-4-9-16-11-13)8-10-18-22(20,21)14-6-2-1-3-7-14/h1-7,9,11,18H,8,10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNXDKWGILYBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide

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